molecular formula C21H23ClFN3O2 B251375 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide

Katalognummer B251375
Molekulargewicht: 403.9 g/mol
InChI-Schlüssel: QNSPMFNWIDFXDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide, also known as BAY 73-6691, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including lung, breast, and colon cancer. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Wirkmechanismus

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 is a selective inhibitor of the protein kinase CK2, which plays a role in various cellular processes, including cell proliferation and apoptosis. By inhibiting CK2, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 can disrupt these processes and lead to cell death in cancer cells. Additionally, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 has been shown to have significant biochemical and physiological effects in various cellular systems. In cancer cells, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammatory cells treated with N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 have shown reduced production of pro-inflammatory cytokines, leading to reduced inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 for lab experiments is its selectivity for CK2, which allows for targeted inhibition of this protein kinase. Additionally, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 has been shown to have low toxicity in normal cells, making it a potentially safe therapeutic option. However, one limitation of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 is its limited solubility, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 for its therapeutic applications. Finally, there is potential for N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 to be used in combination with other therapies to enhance its antitumor or anti-inflammatory effects.

Synthesemethoden

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691 is synthesized through a multi-step process that involves the reaction of 3-chloro-4-nitroaniline with 2-fluorobenzoyl chloride to form 3-chloro-4-(2-fluorobenzoylamino)nitrobenzene. This intermediate is then reacted with butyryl chloride and piperazine to produce N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide 73-6691.

Eigenschaften

Molekularformel

C21H23ClFN3O2

Molekulargewicht

403.9 g/mol

IUPAC-Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide

InChI

InChI=1S/C21H23ClFN3O2/c1-2-5-20(27)26-12-10-25(11-13-26)19-9-8-15(14-17(19)22)24-21(28)16-6-3-4-7-18(16)23/h3-4,6-9,14H,2,5,10-13H2,1H3,(H,24,28)

InChI-Schlüssel

QNSPMFNWIDFXDH-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.